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Compound of Interest

Compound Name: BAY1163877

Cat. No.: B1191585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

BAY1163877, also known as Rogaratinib, is a potent and selective pan-inhibitor of Fibroblast

Growth Factor Receptors (FGFRs), including FGFR1, FGFR2, FGFR3, and FGFR4.[1][2]

Dysregulation of the FGFR signaling pathway is a known driver in various malignancies,

making it a compelling target for cancer therapy. This guide provides a comparative analysis of

the synergistic effects of BAY1163877 when combined with other targeted therapies, supported

by preclinical and clinical experimental data.

Preclinical Synergistic Effects
Combination with Chemotherapy in Lung Cancer
Preclinical studies in lung cancer models have demonstrated that BAY1163877 enhances the

anti-tumor activity of standard-of-care chemotherapies. In a patient-derived xenograft (PDX)

model of lung cancer (LU299), the combination of rogaratinib with docetaxel resulted in a more

potent tumor growth inhibition than either agent alone. Similarly, in the DMS-114 small cell lung

cancer xenograft model, combining rogaratinib with a carboplatin/paclitaxel regimen showed an

additive anti-tumor effect.
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Combination with Antihormonal Therapy in Breast
Cancer
In preclinical models of hormone receptor-positive (HR+) breast cancer, combining

BAY1163877 with the antihormonal agent fulvestrant has shown promise. In models resistant

to antihormonal therapy alone, the addition of BAY1163877 led to improved in vivo efficacy.

While specific quantitative data from the initial abstract is not publicly available, the findings

suggest a potential strategy to overcome endocrine resistance in FGFR-overexpressing breast

cancers.

Clinical Synergistic Effects
Combination with PD-L1 Inhibition in Urothelial
Carcinoma
The Phase 1b/2 FORT-2 clinical trial evaluated the safety and efficacy of rogaratinib in

combination with the PD-L1 inhibitor atezolizumab in cisplatin-ineligible patients with locally

advanced or metastatic urothelial carcinoma overexpressing FGFR1/3 mRNA.[3] The

combination demonstrated a manageable safety profile and promising anti-tumor activity.[3][4]
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Efficacy Endpoint
Rogaratinib + Atezolizumab (n=26 at
RP2D)

Objective Response Rate (ORR) 53.8%

   Complete Response (CR) 15%

Median Progression-Free Survival (PFS) 7.5 months

Median Overall Survival (OS) 16.8 months

Triple Combination with CDK4/6 and ER Blockade in
Breast Cancer
The Phase I ROGABREAST trial investigated the triple combination of rogaratinib, the CDK4/6

inhibitor palbociclib, and the estrogen receptor (ER) antagonist fulvestrant in patients with

advanced HR+, FGFR1/2-positive breast cancer who had progressed on first-line CDK4/6

inhibitor therapy. The study indicated that the triple blockade has a manageable safety profile

and shows signs of clinical activity.

Efficacy Endpoint
Rogaratinib + Palbociclib + Fulvestrant
(n=9)

Median Progression-Free Survival (PFS) 113 days

Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway Inhibition by BAY1163877
BAY1163877 is an ATP-competitive inhibitor that targets the kinase domain of FGFRs. This

action blocks the autophosphorylation of the receptors and subsequent activation of

downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT

pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.
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Caption: FGFR signaling pathway and the inhibitory action of BAY1163877.

Experimental Workflow for Preclinical In Vivo Studies
The following diagram illustrates a typical workflow for evaluating the synergistic effects of

BAY1163877 in combination with other therapies in preclinical xenograft models.
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Caption: Workflow for preclinical in vivo combination studies.

FORT-2 Clinical Trial Design
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This diagram outlines the key phases of the FORT-2 clinical trial investigating the combination

of rogaratinib and atezolizumab.
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Caption: Simplified design of the FORT-2 Phase 1b/2 clinical trial.

Experimental Protocols
Preclinical In Vivo Combination Studies (General
Protocol)

Cell Lines and Animal Models: Human cancer cell lines (e.g., LU299, DMS-114) are

implanted subcutaneously into immunocompromised mice (e.g., nude or SCID). For patient-

derived xenograft (PDX) models, tumor fragments are implanted.

Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size

(e.g., 100-200 mm³). Mice are then randomized into treatment groups (typically 8-10 mice

per group).

Treatment Administration:

BAY1163877 (Rogaratinib): Administered orally, once or twice daily, at a specified dose

(e.g., 50 mg/kg).

Chemotherapy: Administered intravenously or intraperitoneally according to established

protocols (e.g., docetaxel at 15 mg/kg weekly; carboplatin at 50 mg/kg and paclitaxel at 15

mg/kg on a defined schedule).

Vehicle Control: The formulation buffer for each drug is administered to the control group.

Monitoring and Efficacy Assessment: Tumor volume and mouse body weight are measured

2-3 times per week. Tumor growth inhibition (TGI) is calculated at the end of the study by

comparing the mean tumor volume of the treated groups to the vehicle control group.

FORT-2 Clinical Trial (NCT03473756) Protocol Summary
Patient Population: Adults with locally advanced or metastatic urothelial carcinoma who are

ineligible for cisplatin-containing chemotherapy and whose tumors show overexpression of

FGFR1 or FGFR3 mRNA.
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Study Design: A Phase 1b/2, open-label, multicenter, non-randomized study.

Treatment Regimen:

Rogaratinib: Administered orally twice daily. The Phase 1b portion established the

recommended Phase 2 dose (RP2D) of 600 mg.

Atezolizumab: Administered intravenously at a dose of 1200 mg every 21 days.

Efficacy and Safety Assessments: Tumor responses are evaluated every 6 weeks for the first

48 weeks and every 9 weeks thereafter, according to RECIST v1.1. Safety is monitored

throughout the study by assessing adverse events, laboratory parameters, and vital signs.

ROGABREAST Clinical Trial (NCT04483505) Protocol
Summary

Patient Population: Adult females with advanced hormone receptor-positive, HER2-negative

breast cancer with FGFR1 or FGFR2 amplification and/or overexpression, who have

progressed on a first-line CDK4/6 inhibitor plus an aromatase inhibitor.

Study Design: A Phase I, single-arm, open-label, dose-escalation trial.

Treatment Regimen:

Rogaratinib: Administered orally twice daily, with dose escalation starting at 400 mg.

Palbociclib: Administered orally at 100 mg daily for 21 days, followed by 7 days off.

Fulvestrant: Administered as an intramuscular injection of 500 mg on days 1 and 15 of the

first cycle, and then on day 1 of subsequent 28-day cycles.

Efficacy and Safety Assessments: The primary endpoint is the determination of the maximum

tolerated dose and the RP2D. Secondary endpoints include safety, tolerability, and

preliminary efficacy measures such as progression-free survival.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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